N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
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Overview
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that features a furan ring, a quinoline derivative, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, can be synthesized from biomass-derived carbohydrates through catalytic processes.
Quinoline Derivative Preparation: The 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling Reaction: The final step involves coupling the furan derivative with the quinoline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and quinoline moieties could play a role in binding to the active site of enzymes or receptors, while the methanesulfonyl group could enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanediamide: Similar structure but with an isoquinoline moiety.
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanediamide: Similar structure but with a different substitution pattern on the quinoline ring.
Uniqueness
The uniqueness of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or material properties not found in similar compounds.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-9-15(13(2)27-12)11-20-18(23)19(24)21-16-7-6-14-5-4-8-22(17(14)10-16)28(3,25)26/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNTIYWRRKDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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